2-(Pyridazin-3-yl)propanal
Description
2-(Pyridazin-3-yl)propanal is a heterocyclic aldehyde featuring a pyridazine ring attached to a propanal backbone. Pyridazine derivatives are known for their pharmacological and synthetic utility, particularly as intermediates in the preparation of bioactive molecules . This compound serves as a precursor for synthesizing pyridazine-based heterocycles, such as 3-aroylcinnolines and 3-aroylpyridazine-4,6-dicarboxylic acids, which have applications in medicinal chemistry and materials science . Its reactivity stems from the electron-deficient pyridazine ring and the aldehyde functional group, enabling condensation and cyclization reactions with nucleophiles like hydrazines or amines.
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-pyridazin-3-ylpropanal |
InChI |
InChI=1S/C7H8N2O/c1-6(5-10)7-3-2-4-8-9-7/h2-6H,1H3 |
InChI Key |
KPTSKGHZZKDXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=NN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical behavior, reactivity, and applications of 2-(Pyridazin-3-yl)propanal differ significantly from related propanal derivatives and pyridazine-containing analogs. Below is a detailed comparison:
Table 1: Key Properties of this compound and Analogous Compounds
Pharmacological Potential
For example, 6-phenylpyridazin-3(2H)-one derivatives show promise as anticancer agents by modulating cellular pathways . In contrast, 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal is used solely in fragrance formulations, highlighting how substituents dictate biological vs. industrial applications .
Stability and Environmental Behavior
- Atmospheric Stability : Propanal undergoes rapid oxidation in the atmosphere, forming peroxyacetyl nitrate (PAN), with a half-life of hours to days . The pyridazine ring in this compound likely reduces volatility and alters degradation pathways, though specific data are lacking.
- Catalytic Interactions: Propanal adsorbs on NiMoS catalysts in a di-sigma mode due to interactions between its carbonyl group and metal centers .
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